hex-1-enyl 2-methylpropanoate
CAS No.: 196791-41-0
Cat. No.: VC20266308
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196791-41-0 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | hex-1-enyl 2-methylpropanoate |
| Standard InChI | InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h7-9H,4-6H2,1-3H3 |
| Standard InChI Key | WUEJOVNIQISNHV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC=COC(=O)C(C)C |
Introduction
Chemical Identification and Structural Analysis
Molecular Composition and Isomerism
Hex-1-enyl 2-methylpropanoate belongs to the ester family, with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . The compound features a hex-1-enyl group (CH₂=CH(CH₂)₄-) esterified to 2-methylpropanoic acid (isobutyric acid). The terminal double bond at the first carbon introduces geometric isomerism, though the trans-configuration is thermodynamically favored due to reduced steric strain .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| Exact Mass | 170.1307 Da | |
| LogP (Octanol-Water) | 3.06 (estimated) | |
| Topological Polar Surface Area | 26.3 Ų |
Synthesis and Industrial Production
Esterification Pathways
The synthesis of hex-1-enyl 2-methylpropanoate typically involves acid-catalyzed esterification between 2-methylpropanoic acid and hex-1-enol. This reaction follows the Fischer esterification mechanism, where sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the nucleophilic acyl substitution . Alternative routes include the use of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent under mild conditions to minimize side reactions .
Purification and Yield Optimization
Post-synthesis, fractional distillation under reduced pressure (e.g., 50–100 mmHg) is employed to isolate the ester, leveraging its estimated boiling point of 190–210°C (extrapolated from trans-3-heptenyl analog) . Gas chromatography-mass spectrometry (GC-MS) analysis confirms purity, with yields exceeding 75% under optimized conditions .
Physicochemical Properties and Stability
Solubility and Partitioning
Hex-1-enyl 2-methylpropanoate exhibits low water solubility (estimated 20–30 mg/L at 25°C) due to its hydrophobic alkenyl chain and branched ester group . The LogP value of 3.06 suggests high lipid solubility, making it suitable for lipid-based formulations in cosmetics and agrochemicals .
Thermal and Oxidative Stability
The compound’s stability under thermal stress is moderate, with decomposition observed above 200°C. Antioxidants such as BHT (butylated hydroxytoluene) are often added to formulations to mitigate oxidative degradation of the double bond .
Applications in Fragrance and Flavor Industries
Olfactory Profile
While direct data on hex-1-enyl 2-methylpropanoate’s odor are scarce, analogs like cis-3-hexenyl isobutyrate exhibit fresh, green, and fruity notes . These characteristics position it as a candidate for perfumes, air fresheners, and food flavorings.
Environmental and Regulatory Considerations
Biodegradability and Ecotoxicity
Future Research Directions
Advanced Catalysis for Sustainable Synthesis
Exploring enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) could enhance reaction efficiency and sustainability, reducing reliance on harsh acid catalysts .
Expanded Toxicological Profiling
While read-across data provide preliminary safety assurances, in vivo studies on hex-1-enyl 2-methylpropanoate are needed to confirm NOAEL (No Observed Adverse Effect Level) and dermal sensitization potential .
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